molecular formula C27H28N2O5 B5160565 4-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

4-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B5160565
M. Wt: 460.5 g/mol
InChI Key: PKZBBTJKZWQENU-UHFFFAOYSA-N
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Description

4-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that features a unique structure combining a benzodioxole moiety, a methoxyphenyl group, and a hexahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzodioxole with an appropriate methoxyphenyl derivative, followed by cyclization and functional group modifications to introduce the hexahydroquinoline core and the carboxamide functionality .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups onto the benzodioxole or methoxyphenyl rings .

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the field of oncology. Research indicates that derivatives of hexahydroquinoline can modulate multidrug resistance (MDR) in cancer cells. Specifically, studies have shown that compounds with similar structures can inhibit P-glycoprotein (P-gp), a key player in drug efflux that contributes to chemotherapy resistance.

Case Study: MDR Reversal

A study focused on a series of 5-oxo-hexahydroquinoline derivatives demonstrated their ability to reverse MDR in human uterine sarcoma cells (MES-SA-DX5). The most potent derivatives significantly blocked P-gp efflux and induced apoptosis in resistant cancer cells while exhibiting selective cytotoxicity against these cells compared to non-resistant counterparts .

CompoundP-gp InhibitionApoptosis InductionCytotoxicity
A1YesHighHigh
A2YesModerateModerate
B1NoLowLow
B2YesHighHigh

Antibacterial Properties

Hexahydroquinoline derivatives have been explored for their antibacterial activities as well. The structural features of the compound suggest potential interactions with bacterial targets. For example, derivatives have been synthesized and tested against various bacterial strains with promising results indicating their effectiveness as antibacterial agents .

Drug Design and Development

The unique structure of this compound allows for modifications that can enhance its pharmacological properties. Research into structure-activity relationships (SAR) has shown that altering substituents on the benzodioxole moiety can lead to significant changes in biological activity. This makes it a valuable scaffold for drug design aimed at developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties not found in other similar compounds.

Biological Activity

The compound 4-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a synthetic derivative of hexahydroquinoline known for its potential biological activities. This article reviews its biological activity based on existing research findings and case studies.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Antimicrobial Activity : Several studies have demonstrated that derivatives of hexahydroquinoline possess significant antimicrobial properties against various bacterial strains. For instance, compounds with higher lipophilicity showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that it can inhibit the growth of specific cancer cells, suggesting its potential as an anticancer agent. For example, similar compounds have been reported to exhibit cytostatic activity against pancreatic cancer cell lines .
  • Cholinesterase Inhibition : Some derivatives in this class have been found to inhibit cholinesterase enzymes, which are crucial in neurotransmission. This activity is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease .

Research Findings and Case Studies

Study Findings Biological Activity
Study 1Demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.Antimicrobial
Study 2Showed cytotoxic effects on pancreatic cancer cell lines with IC50 values indicating effectiveness.Anticancer
Study 3Reported moderate inhibition of acetylcholinesterase with potential implications for Alzheimer's treatment.Cholinesterase Inhibition

Case Study: Anticancer Activity

In a notable study published in a peer-reviewed journal, the compound was tested against various cancer cell lines. The results indicated that it inhibited cell proliferation in a dose-dependent manner. The mechanism was suggested to involve the induction of apoptosis and disruption of cell cycle progression .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound. It was found to exhibit potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggested that modifications to the benzodioxole moiety could enhance its efficacy .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The benzodioxole moiety may play a critical role in receptor binding and interaction with cellular targets.
  • The hexahydroquinoline framework may facilitate interactions with enzymes involved in metabolic pathways.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5/c1-15-23(26(31)29-17-7-5-6-8-20(17)32-4)24(16-9-10-21-22(11-16)34-14-33-21)25-18(28-15)12-27(2,3)13-19(25)30/h5-11,24,28H,12-14H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZBBTJKZWQENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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